molecular formula C18H27N3O3S B5970919 1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine

1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine

Cat. No. B5970919
M. Wt: 365.5 g/mol
InChI Key: JRUIFWHBVYPSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine is a synthetic compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as PSC-833 or valspodar and belongs to the family of piperazine derivatives. This compound has shown promise in the treatment of cancer, as it has been found to inhibit the activity of drug efflux pumps, which are responsible for the resistance of cancer cells to chemotherapy.

Mechanism of Action

PSC-833 acts by inhibiting the activity of drug efflux pumps, specifically the P-glycoprotein (P-gp) pump. This pump is responsible for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. PSC-833 binds to the P-gp pump and prevents it from pumping chemotherapy drugs out of cancer cells, thereby increasing their concentration and effectiveness.
Biochemical and Physiological Effects:
PSC-833 has been found to have minimal toxicity and side effects. It has been shown to be well-tolerated in clinical trials, with the most common side effects being mild gastrointestinal symptoms. PSC-833 has also been found to have no significant effect on the pharmacokinetics of chemotherapy drugs, making it a safe and effective combination therapy option.

Advantages and Limitations for Lab Experiments

One of the major advantages of PSC-833 is its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for combination therapy with chemotherapy drugs. However, one limitation of PSC-833 is its poor water solubility, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for the research and development of PSC-833. One area of focus is the development of more water-soluble derivatives of PSC-833, which would make it easier to administer in clinical settings. Another area of focus is the development of more potent inhibitors of drug efflux pumps, which could further improve the effectiveness of combination therapy with chemotherapy drugs. Additionally, there is ongoing research into the use of PSC-833 in the treatment of other diseases, such as Alzheimer’s disease and HIV.

Synthesis Methods

The synthesis of PSC-833 involves a multi-step process that begins with the reaction of 1-methylpiperazine with 4-methylbenzenesulfonyl chloride to form the intermediate 1-(4-methylbenzenesulfonyl)-4-methylpiperazine. This intermediate is then reacted with 3-piperidin-1-ylpropanoic acid to form the final product, PSC-833.

Scientific Research Applications

PSC-833 has been extensively studied for its potential use in cancer therapy. It has been found to be effective in reversing multidrug resistance in cancer cells, which is a major obstacle in the successful treatment of cancer. PSC-833 inhibits the activity of drug efflux pumps, which are responsible for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness. This makes PSC-833 a promising candidate for combination therapy with chemotherapy drugs.

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-15-5-7-17(8-6-15)25(23,24)21-9-3-4-16(14-21)18(22)20-12-10-19(2)11-13-20/h5-8,16H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUIFWHBVYPSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.